Salicylaldehyde azine

Descripción

Overview of Salicylaldehyde (B1680747) Azine in Contemporary Chemical Science

Salicylaldehyde azine, a Schiff base derived from the condensation of salicylaldehyde and hydrazine (B178648), has emerged as a compound of significant interest in modern chemical science. frinton.comscientific.net Its rigid, planar structure, combined with intramolecular hydrogen bonding and a conjugated π-electron system, gives rise to a host of valuable photophysical and chemical properties. rsc.org In contemporary research, this compound and its derivatives are extensively studied for their applications as organic fluorescent probes, materials for organic electronics, and versatile ligands in coordination chemistry. scut.edu.cnrsc.orgacs.orgnih.gov

A key feature driving current research is the compound's tendency to exhibit aggregation-induced emission (AIE). nih.govrsc.org Unlike many fluorescent molecules that suffer from quenching in the aggregated or solid state, this compound derivatives can show enhanced fluorescence emission, making them highly suitable for applications in solid-state lighting and as biological probes. nih.govrsc.org Researchers are actively exploring derivatives like Keto-Salicylaldehyde Azine (KSA) as building blocks for new AIE luminogens (AIEgens) for applications such as tracking lipid droplets in bioimaging. rsc.org Furthermore, its photochromic and thermochromic properties, where color changes are induced by light and heat respectively, are well-documented and continue to be an area of investigation. rsc.orgresearchgate.net The molecule's utility extends to materials science, where it is incorporated into polymers like polybenzoxazine to create fluorescent materials with unique thermal properties and sensing capabilities for metal ions like Zn²⁺. rsc.org

| Property | Description | Contemporary Application |

| Aggregation-Induced Emission (AIE) | Enhanced fluorescence in the aggregated or solid state. nih.gov | Fluorescent sensors, bioimaging, solid-state lighting. rsc.orgrsc.org |

| Photochromism | Reversible transformation between two forms with different absorption spectra upon light exposure. researchgate.net | Molecular switches, optical data storage. acs.org |

| Thermochromism | Color change in response to a change in temperature. rsc.org | Temperature sensors, smart materials. |

| Fluorescent Sensing | Changes in fluorescence intensity or color in the presence of specific analytes. scut.edu.cn | Detection of metal ions (e.g., Cu²⁺, Fe³⁺) and anions. scut.edu.cngoogle.com |

| Coordination Ligand | Ability to bind to metal ions to form stable complexes. frinton.com | Catalysis, development of new materials with specific magnetic or optical properties. frinton.comgoogle.com |

Significance of Azine Compounds in Coordination Chemistry and Supramolecular Assemblies

Azine compounds, and this compound in particular, are of paramount importance in the fields of coordination chemistry and supramolecular science. As ligands, they are exceptionally versatile due to the presence of multiple donor sites—specifically the phenolic oxygen and the azomethine nitrogen atoms. frinton.com This allows this compound to act as a chelating agent, forming stable mononuclear and polynuclear complexes with a wide array of transition and non-transition metal ions, including Cu(II), Ni(II), Zn(II), Co(II), and Cd(II). frinton.comgoogle.comisca.intandfonline.com The resulting metal complexes exhibit diverse coordination geometries, such as tetrahedral and octahedral, and possess interesting properties applicable to catalysis, magnetism, and electroluminescence. google.comisca.in

In supramolecular chemistry, the planar structure and hydrogen-bonding capabilities of this compound facilitate its use as a building block for self-assembling systems. rsc.org Molecules of this compound and its derivatives can self-organize into well-defined supramolecular structures, such as nanoaggregates, through non-covalent interactions. rsc.orgrsc.org This self-assembly is fundamental to its AIE properties, as the restriction of intramolecular motion in the aggregated state suppresses non-radiative decay pathways and enhances fluorescence. rsc.orgacs.org Researchers have harnessed this behavior to construct sophisticated supramolecular systems, including artificial light-harvesting assemblies. a-z.lunih.gov For instance, highly efficient energy transfer systems have been fabricated in aqueous solutions using a water-soluble pillar researchgate.netarene to encapsulate a this compound derivative, which then acts as a donor to transfer energy to an acceptor dye. a-z.lunih.gov Linear supramolecular polymers with AIE properties have also been constructed using a pillar rsc.orgarene and a this compound derivative. nih.gov

Historical Perspectives on this compound Studies

The study of this compound has a rich history, rooted in the foundational principles of organic synthesis and structural chemistry. The compound is classically synthesized via a straightforward condensation reaction between salicylaldehyde and hydrazine, often in an ethanol (B145695) medium, a method reported early in its study. scientific.netrsc.orgisca.in This simple and efficient synthesis has made it readily accessible for decades.

Early structural investigations were pivotal in understanding its unique properties. X-ray diffraction studies revealed that this compound crystallizes in a monoclinic system and possesses a nearly planar molecular structure. scientific.netrsc.orgrsc.org These studies also confirmed the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nearest nitrogen atom of the azine bridge. rsc.orgrsc.org This structural feature, along with a conjugated double-bond system and the potential for resonance quinonoid forms, was identified as being responsible for its characteristic luminescence and thermochromism—the property of changing color with temperature. rsc.org The crystal packing, which involves plane-to-plane stacks of molecules, was also noted to contribute to its thermochromic behavior. rsc.orgrsc.org These early findings laid the groundwork for the extensive research into its photophysical properties that continues today.

Research Trajectories and Contemporary Challenges in this compound Chemistry

Current research on this compound is focused on the rational design and synthesis of novel derivatives to precisely tune its chemical and photophysical properties for targeted applications. A major trajectory involves the creation of asymmetric azines and modified building blocks like Keto-Salicylaldehyde Azine (KSA) to achieve specific outcomes, such as varied emission colors and enhanced sensor selectivity. scut.edu.cnrsc.orgrsc.org The development of organoboron complexes featuring this compound ligands for applications like rapid, visible-light-activated cationic polymerization in 3D printing represents a frontier in materials science. acs.org Furthermore, a deeper understanding of the fundamental mechanisms governing its properties, such as the excited-state intramolecular proton transfer (ESIPT) process and the precise mechanics of AIE, remains a key research focus. scut.edu.cnnih.govacs.org

Despite significant progress, several challenges persist in the field. A primary obstacle is the synthesis of complex, asymmetric derivatives, which can be cumbersome and result in low yields, limiting their practical application. scut.edu.cnrsc.org For applications in biological systems, improving the aqueous solubility and biocompatibility of this compound-based probes is an ongoing concern. acs.org Another challenge is minimizing non-radiative decay pathways in molecular designs to maximize fluorescence quantum yields for brighter and more efficient optical materials. acs.org Overcoming these hurdles is crucial for advancing the use of this compound in high-performance materials, advanced sensors, and next-generation biomedical technologies.

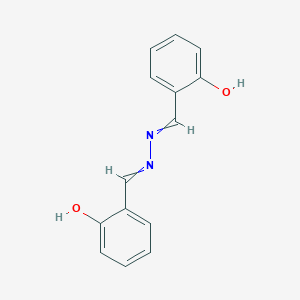

Structure

2D Structure

Propiedades

IUPAC Name |

2-[[(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOVYWBRBMYHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862487 | |

| Record name | 2,2'-(Hydrazinediylidenedimethanylylidene)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-36-4 | |

| Record name | Salicylaldazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α,α'-azinodi-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Salicylaldehyde Azine

Conventional Synthesis Routes

Conventional methods for synthesizing salicylaldehyde (B1680747) azine have long been established, primarily relying on condensation reactions. These routes are well-documented and form the foundation for more advanced synthetic explorations.

Condensation Reactions of Salicylaldehyde with Hydrazine (B178648) Derivatives

The most common and straightforward method for preparing salicylaldehyde azine is the direct condensation of salicylaldehyde with a hydrazine derivative, typically hydrazine hydrate (B1144303) or hydrazine sulfate (B86663). researchgate.netresearchgate.net This reaction involves a nucleophilic addition-elimination mechanism where two molecules of salicylaldehyde react with one molecule of hydrazine.

The general reaction is typically carried out in a suitable solvent, such as ethanol (B145695). researchgate.net For instance, one procedure involves adding salicylaldehyde dropwise to a solution of hydrazine sulfate and ammonia (B1221849) with constant stirring. researchgate.net The mixture is stirred for a period at room temperature, leading to the formation of a yellow solid product. researchgate.net Another approach involves reacting salicylaldehyde with hydrazine hydrate in ethanol. researchgate.netscientific.net The reaction stoichiometry is crucial; a 2:1 molar ratio of salicylaldehyde to hydrazine is typically used to ensure the formation of the symmetrical azine. nih.gov

The reaction can result in a mixture of geometrical isomers of salicylaldazine, which can appear as bright yellow, cream, or light pink solids. nih.gov It is also important to control the reaction conditions to selectively obtain the desired azine, as the reaction can also yield salicylaldehyde hydrazone as a different product. nih.gov

| Reactants | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Salicylaldehyde, Hydrazine Sulfate, Ammonia | Not specified | Room temperature, 30-60 minutes stirring | Yellow solid | researchgate.net |

| Salicylaldehyde, Hydrazine Hydrate | Ethanol | Stirring in a three-necked bottle | This compound (SA) | researchgate.net |

Synthesis of Asymmetric Salicylaldehyde Azines via Hydrazone Intermediates

The synthesis of asymmetric, or unsymmetrical, azines requires a stepwise approach to ensure that two different carbonyl compounds are incorporated into the final structure. This is typically achieved by first preparing a hydrazone intermediate.

In this method, one carbonyl compound (which could be a salicylaldehyde derivative) is reacted with hydrazine to form the corresponding hydrazone. researchgate.net This hydrazone intermediate is then reacted with a second, different carbonyl compound to yield the desired unsymmetrical azine. researchgate.net This stepwise process is practical and cost-effective for creating complex azine structures. researchgate.net For example, new unsymmetrical azine Schiff bases have been prepared by first reacting hydrazine with different aldehydes and ketones to form a hydrazone, which is then condensed with a second carbonyl compound. researchgate.net While the synthesis of asymmetric this compound derivatives can be cumbersome and sometimes results in low yields, it provides a pathway to novel compounds with potentially unique properties. rsc.org

Advanced Synthetic Strategies

In response to the growing need for more efficient and environmentally friendly chemical processes, advanced synthetic strategies have been developed for the preparation of this compound. These methods often offer significant advantages over conventional routes, including reduced reaction times, higher yields, and adherence to green chemistry principles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique has been successfully applied to the synthesis of this compound and its derivatives, offering a cleaner and more efficient alternative to conventional heating. researchgate.netheteroletters.org

In a typical microwave-assisted synthesis, salicylaldehyde and a hydrazine derivative are irradiated in a microwave reactor, often in a solvent like ethanol or even under solvent-free conditions. heteroletters.orgsphinxsai.com This method drastically reduces the reaction time from hours to minutes and often leads to higher product yields. researchgate.netnih.gov For example, the synthesis of certain diazine Schiff base ligands from salicylaldehyde derivatives using microwave irradiation was completed in a significantly shorter time (e.g., minutes) compared to the conventional reflux method which took 27 hours, although the yield was slightly lower (82% vs 97%). researchgate.net This approach not only saves time and energy but also minimizes waste, aligning with the principles of green chemistry. researchgate.net

| Parameter | Conventional Reflux | Microwave Irradiation | Reference |

|---|---|---|---|

| Total Reaction Time | 27 hours | Minutes | researchgate.net |

| Yield (%) | 97 | 82 | researchgate.net |

| Solvents | Ethanol and Pyridine | Ethanol | researchgate.net |

Ultrasonic-Assisted Rapid Synthesis Approaches

Ultrasonic irradiation is another energy-efficient technique that accelerates chemical reactions through the phenomenon of acoustic cavitation. nih.gov This method has been effectively used for the synthesis of Schiff bases, including those derived from salicylaldehyde. researchgate.net

The application of ultrasound can lead to shorter reaction times and higher product yields compared to traditional methods. researchgate.net For instance, the ultrasonic-assisted condensation of chitosan (B1678972) with salicylaldehyde resulted in a higher degree of condensation (89.63%) in a shorter time (60 minutes) under optimized conditions. researchgate.net The synthesis of azo-linked Schiff bases using ultrasound irradiation at 60°C was completed in just 5-15 minutes, with yields ranging from 85% to 96%. worldwidejournals.com This rapid and efficient approach highlights the potential of sonochemistry in the synthesis of this compound and related compounds. researchgate.networldwidejournals.com

Green Chemistry Principles in this compound Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. worldwidejournals.com The synthesis of this compound has been a subject of green chemistry approaches, focusing on solvent-free reactions, the use of natural catalysts, and energy-efficient methods. worldwidejournals.comijraset.com

Solvent-free synthesis, often performed by grinding the reactants together in a mortar and pestle or using microwave irradiation without a solvent, offers an eco-friendly route with high yields and rapid reaction times. sphinxsai.comworldwidejournals.com Another green approach involves the use of natural acid catalysts, such as lemon juice or extracts from unripe mangoes, to promote the condensation reaction, avoiding the need for synthetic catalysts. worldwidejournals.comijraset.com

Both microwave and ultrasonic-assisted methods are considered green technologies as they reduce reaction times, energy consumption, and often allow for the use of less hazardous solvents or solvent-free conditions. researchgate.networldwidejournals.com These eco-friendly methodologies represent a significant advancement in the synthesis of this compound, making the process more sustainable and environmentally benign. orientjchem.org

Chemical Derivatization and Structural Diversification of this compound

The core structure of this compound, characterized by two salicylaldehyde units linked by an azine bridge (-C=N-N=C-), offers multiple sites for chemical modification. These modifications are instrumental in fine-tuning the molecule's physicochemical properties, such as fluorescence, solubility, and self-assembly behavior. Strategic derivatization at the phenolic hydroxyl groups, the aromatic rings, and the azine bridge itself allows for the creation of a diverse library of compounds with tailored functionalities.

Functionalization at Phenolic and Azine Moieties

The reactivity of this compound is largely dictated by its phenolic hydroxyl groups and the nitrogen atoms of the azine bridge. The phenolic hydroxyl group can be readily deprotonated or derivatized, while the azine nitrogens act as coordination sites. A strong intramolecular hydrogen bond exists between the phenolic proton and the nearest azine nitrogen atom, which influences the planarity and electronic properties of the molecule. rsc.org

Functionalization can occur through various reactions:

At the Phenolic Group: The acidic proton of the hydroxyl group can be replaced by various functional groups. This site is crucial for creating derivatives like esters and ethers, which significantly alters the molecule's solubility and coordination properties.

At the Azine Moiety: The azine bridge, with its two imine bonds, contains Lewis basic nitrogen atoms. nih.gov These sites are fundamental for the molecule's ability to act as a chelating ligand, forming stable complexes with metal ions. frinton.com The electronic nature of the azine group can be influenced by substituents on the aromatic rings, which in turn modulates the strength of the intramolecular hydrogen bond. acs.org

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the aromatic rings of the azine structure. These late-stage functionalization (LSF) reactions are valuable for installing various substituents without requiring pre-functionalized starting materials. nih.gov This can include radical addition processes or metal-catalyzed C-H activation, enabling the introduction of alkyl groups and other moieties. nih.gov

The interplay between the phenolic and azine moieties is a key feature. Modification of one site often induces electronic or steric changes that affect the reactivity and properties of the other. For instance, substituting the parent molecular system with groups that have π-electron-donating or -accepting properties can selectively modulate the strength of the intramolecular hydrogen bond. acs.org

Strategic Introduction of Electron-Donating Groups and Asymmetric Substitutions

The introduction of electron-donating groups (EDGs) and the creation of asymmetrically substituted this compound derivatives are key strategies for tuning their optical and electronic properties. scut.edu.cnrsc.org While the synthesis of asymmetric this compound compounds can be challenging and result in low yields, they offer a pathway to multifunctional materials. scut.edu.cnrsc.org

One approach involves using a Keto-Salicylaldehyde Azine (KSA) as a building block. scut.edu.cn In a study, the N,N-diethyl group, a classic electron-donating group, was strategically introduced on either the salicylaldehyde side (S-terminal) or the diphenylketone side (K-terminal) of the KSA unit. scut.edu.cn This asymmetric substitution had a significant impact on the photophysical properties of the resulting derivatives. scut.edu.cnrsc.org The introduction of EDGs can lead to an enhancement of the intramolecular charge transfer (CT) effect. scut.edu.cn

The position of the EDG is critical. For instance, when an N,N-diethyl group was inserted para to the aldehyde group in the salicylaldehyde moiety, its electron-donating effect was enhanced due to resonance with the azine core. scut.edu.cn This highlights how purposeful regulation of the chemical structure through asymmetric substitution can be a valuable reference for modifying and expanding the functional applications of these fluorescent probes. scut.edu.cn

| Derivative | Substitution Position | Effect on Property | Reference |

| N-DPAS | N,N-diethyl group on salicylaldehyde side (S-terminal) | Enhanced electron-donating effects owing to resonance with the azine core. | scut.edu.cn |

| K-DPAS | N,N-diethyl group on diphenylketone side (K-terminal) | Affects intrinsic electronic structure and metal ion responsiveness differently than S-terminal substitution. | scut.edu.cn |

| NK-DPAS | N,N-diethyl groups on both S- and K-terminals | Showed different photophysical properties compared to mono-substituted derivatives. | scut.edu.cn |

Synthesis of this compound Esters and Their Derivatives

Esterification of the phenolic hydroxyl groups of this compound is a common method for creating new derivatives with modified properties. These esters have been studied for their unique photophysical characteristics, including aggregation-induced emission (AIE). researchgate.netacs.org

The synthesis typically involves the reaction of this compound with an appropriate acyl chloride or anhydride. In one study, two specific esters, SAE-F and SAE-NF, were synthesized and characterized using various spectroscopic and analytical techniques. researchgate.net The structural characterization confirmed the formation of the ester linkage and provided insights into the molecular geometry. researchgate.net These ester derivatives often exhibit a bathochromic shift (a shift to longer wavelengths) in their luminescence when moving from a solution to an aggregated or solid state, which is a hallmark of AIE materials. researchgate.net

Another synthetic route involves a multi-step process starting from a different aldehyde. For example, 4-hydroxy-3-methoxybenzaldehyde azine was synthesized from vanillin (B372448) and hydrazine hydrate, which could then be further modified. researchgate.net While not a direct esterification of the parent this compound, this demonstrates the modularity in synthesizing complex azine structures. Additionally, protocols for the solid-phase synthesis of peptidyl salicylaldehyde esters have been developed, which can be adapted for creating other complex ester derivatives. nih.gov

| Compound Name | Synthetic Precursors | Key Feature | Reference |

| SAE-F | This compound, Fluorinated acyl chloride (specific structure not detailed) | Ester derivative of this compound, studied for AIE properties. | researchgate.net |

| SAE-NF | This compound, Non-fluorinated acyl chloride (specific structure not detailed) | Ester derivative of this compound, studied for AIE properties. | researchgate.net |

| Peptidyl salicylaldehyde esters | Salicylaldehyde, Amino acids | Ester linkage between salicylaldehyde and a peptide chain. | nih.gov |

Preparation of this compound-Containing Amphiphilic Molecules

Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-hating) parts, can self-assemble in solution to form various nanostructures. titech.ac.jp Incorporating the this compound moiety into an amphiphilic architecture allows for the creation of smart fluorescent materials whose self-assembly and emission properties can be controlled by external stimuli. researchgate.net

A bola-type amphiphile containing a this compound core (G) has been synthesized. researchgate.net Bola-amphiphiles are characterized by having hydrophilic head groups at both ends of a hydrophobic spacer. The fluorescence and self-assembly of this molecule in water can be regulated through host-guest interactions with a water-soluble pillar researchgate.netarene (WP5). researchgate.net The self-assembled aggregates of the amphiphile can be tailored by adjusting the molar ratio of the host molecule, WP5. Furthermore, the emission properties and the self-assembly behavior are responsive to changes in pH. researchgate.net

The preparation of such molecules involves designing a synthetic route that connects the rigid, hydrophobic this compound core to flexible, hydrophilic chains (e.g., polyethylene (B3416737) glycol or charged terminal groups). The resulting amphiphiles can self-assemble into various aggregates, such as nanoparticles or vesicles, in aqueous media. researchgate.net This supramolecular approach provides a powerful strategy for constructing advanced materials where the unique optical properties of the this compound unit are harnessed within a dynamic, self-assembling system. researchgate.net

| Amphiphile System | Components | Method of Regulation | Observed Behavior | Reference |

| G + WP5 | Bola-amphiphile with this compound core (G), Water-soluble pillar researchgate.netarene (WP5) | Host-guest recognition, pH changes | The fluorescence and self-assembled aggregates can be tailored by adding different amounts of WP5; the system is responsive to pH. | researchgate.net |

Coordination Chemistry and Metal Complexation of Salicylaldehyde Azine

Ligand Properties and Chelation Mechanisms

The coordination behavior of salicylaldehyde (B1680747) azine is primarily governed by its structure, which includes phenolic hydroxyl groups and azine nitrogen atoms. These functional groups serve as the primary donor sites, allowing the ligand to bind to metal ions in several distinct modes.

Salicylaldehyde azine is a versatile ligand capable of coordinating to one or more metal centers in various ways. When deprotonated, it typically functions as a tetradentate ligand, binding to a single metal ion through its two phenolate (B1203915) oxygen atoms and two azine nitrogen atoms. This coordination results in the formation of stable five- and six-membered chelate rings. frinton.com However, it can also act as a bidentate ligand, coordinating through one phenolic oxygen and one azine nitrogen. isca.me Additionally, this compound can bridge two metal centers, with each metal atom being coordinated by a phenolate oxygen and an azine nitrogen. isca.me

The principal donor sites in the this compound molecule are the oxygen atoms of the phenolic groups and the nitrogen atoms of the azine bridge. rsc.org The deprotonation of the phenolic hydroxyl groups creates negatively charged phenolate oxygen atoms, which act as strong donor sites for metal ions. The nitrogen atoms of the C=N-N=C backbone possess lone pairs of electrons that can be donated to a metal center to form coordinate bonds. The specific O-N-N-O arrangement of these donor atoms makes this compound an excellent chelating agent for forming stable complexes, particularly with transition metals.

Synthesis and Characterization of Metal Complexes

A wide variety of metal complexes with this compound have been synthesized and characterized, showcasing a rich and diverse coordination chemistry. The synthesis generally involves the reaction of a metal salt with the pre-formed this compound ligand in an appropriate solvent.

This compound readily forms complexes with numerous first-row transition metals. researchgate.netnih.gov

Copper(II) Complexes: Cu(II) complexes of this compound have been extensively investigated and often exhibit a square-planar geometry, with the Cu(II) ion coordinated to the two phenolate oxygens and the two azine nitrogens of the tetradentate ligand. tsijournals.com Some studies have also identified dinuclear Cu(II) complexes where the azine ligand bridges two copper centers. tsijournals.com

Nickel(II) Complexes: Ni(II) complexes with this compound typically adopt a square-planar geometry, which results in diamagnetic properties. sapub.org The rigid nature of the tetradentate ligand often enforces this geometry.

Cobalt(II) Complexes: Depending on the reaction conditions and the presence of other coordinating ligands, Co(II) can form both tetrahedral and square-planar complexes with this compound.

Zinc(II) Complexes: As a d¹⁰ ion, Zn(II) generally forms tetrahedral or octahedral complexes. With this compound, tetrahedral complexes are frequently observed, where the ligand coordinates in a tetradentate manner. sapub.org These complexes often exhibit fluorescence. nih.gov

Manganese(II) Complexes: Mn(II) complexes of this compound have been synthesized and characterized, often displaying an octahedral geometry that includes solvent molecules or other co-ligands in the coordination sphere. researchgate.net

Iron(II/III) Complexes: Both Fe(II) and Fe(III) complexes of this compound have been reported. mdpi.com The coordination geometry can vary, though octahedral complexes are common, especially for Fe(III). mdpi.com

Below is a summary of the typical properties of these transition metal complexes.

| Metal Ion | Typical Geometry | Magnetic Properties |

| Cu(II) | Square-planar | Paramagnetic |

| Ni(II) | Square-planar | Diamagnetic |

| Co(II) | Tetrahedral/Square-planar | Paramagnetic |

| Zn(II) | Tetrahedral | Diamagnetic |

| Mn(II) | Octahedral | Paramagnetic |

| Fe(III) | Octahedral | Paramagnetic |

This compound has also been employed in the synthesis of boron complexes. For instance, reaction with boron trifluoride etherate can lead to the formation of BF₂-containing complexes where the boron atom is coordinated to the N₂O₂ donor set of the azine ligand. Furthermore, mixed ligand systems have been investigated, where this compound is used in combination with other ligands to create more intricate coordination structures. nih.gov For example, unsymmetrical azines, formed from the reaction of a salicylaldehyde derivative with a different carbonyl compound and hydrazine (B178648), can provide varied coordination environments.

Introducing substituents on the phenyl rings of the this compound ligand can significantly alter the properties of the resulting metal complexes. mdpi.com Electron-donating or electron-withdrawing groups can modify the electron density on the donor atoms, thereby influencing the stability and reactivity of the metal complexes. acs.org For instance, the placement of bulky substituents near the coordination sites can impose a distorted geometry on the metal center. These substitutions can also affect the spectroscopic and electrochemical properties of the complexes. For example, it has been demonstrated that substituted salicylaldehyde azines can form dinuclear helical complexes with Cu(II), where the nature of the substituent influences the helical pitch.

Structural Elucidation of Metal-Salicylaldehyde Azine Complexes

The precise determination of the three-dimensional structure of metal complexes is fundamental to understanding their chemical reactivity and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic methods provides a comprehensive picture of the coordination environment around the central metal ion.

The structure of the free this compound ligand has been determined by X-ray crystallography. The crystals are monoclinic, belonging to the space group P2₁/c, with two molecules per unit cell. rsc.org The molecule itself is nearly planar and centrosymmetric, featuring a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nearest azine nitrogen atom. rsc.org

While detailed SCXRD studies on a wide range of simple metal-salicylaldehyde azine complexes are not extensively reported, structural analysis of related Schiff base complexes provides insight into expected coordination geometries. For salicylaldehyde-derived ligands, common geometries include square planar, tetrahedral, square pyramidal, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. nih.govcore.ac.uknih.gov For instance, studies on various copper(II) complexes with similar Schiff base ligands have revealed square-planar and square pyramidal geometries. nih.govresearchgate.netnih.gov Based on spectroscopic and magnetic susceptibility data, octahedral geometries have been proposed for Cu(II), Ni(II), Co(II), and Mn(II) this compound complexes, while a tetrahedral geometry has been suggested for the Zn(II) complex. researchgate.net

Spectroscopic techniques are invaluable for confirming the coordination of the this compound ligand to a metal center, especially when single crystals for X-ray diffraction are unavailable. These methods probe the electronic and vibrational changes that occur upon complexation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. In the spectrum of free this compound, a broad band corresponding to the phenolic ν(O-H) stretching vibration is observed. Upon complexation, this band disappears, indicating the deprotonation of the hydroxyl group and the coordination of the oxygen atom to the metal ion. recentscientific.commdpi.com Another key indicator is the shift of the azomethine ν(C=N) stretching vibration. This band typically shifts to a lower frequency (a redshift) in the complex compared to the free ligand, which is evidence of the coordination of the azomethine nitrogen to the metal center. rasayanjournal.co.in Furthermore, the phenolic ν(C-O) stretching vibration often shifts to a higher frequency (a blueshift) upon chelation. mdpi.comnih.gov The formation of metal-ligand bonds is further confirmed by the appearance of new, typically low-frequency, bands corresponding to ν(M-O) and ν(M-N) vibrations. rasayanjournal.co.in

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of this compound complexes provide information about the electronic transitions and can help in inferring the coordination geometry. The spectrum of the free ligand typically shows intense bands corresponding to π→π* and n→π* transitions within the aromatic rings and the azomethine group. nih.gov Upon coordination with a metal ion, these intra-ligand bands may shift. More importantly, new bands often appear at longer wavelengths. These can be assigned to ligand-to-metal charge transfer (LMCT) transitions and, for transition metals with d-electrons, lower intensity d-d transition bands. nih.govresearchgate.net The position and intensity of these d-d bands are particularly useful in suggesting the coordination geometry, such as octahedral or tetrahedral environments. researchgate.netnepjol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The signal of the azomethine proton (-CH=N) in the ¹H NMR spectrum of the free ligand is a key diagnostic peak. Upon complexation, this signal often experiences a shift, indicating a change in the electronic environment around the proton due to the coordination of the adjacent nitrogen atom to the metal. researchgate.net

The following table summarizes typical spectroscopic changes observed upon the complexation of this compound with metal ions.

| Spectroscopic Technique | Key Feature (Free Ligand) | Observation Upon Complexation | Inference |

|---|---|---|---|

| FT-IR | Broad ν(O-H) band (~3200-3400 cm⁻¹) | Disappearance of the band | Deprotonation and coordination of phenolic oxygen recentscientific.commdpi.com |

| FT-IR | Strong ν(C=N) band (~1608 cm⁻¹) | Shift to lower frequency | Coordination of azomethine nitrogen nih.govrasayanjournal.co.in |

| FT-IR | ν(C-O) band | Shift to higher frequency | Coordination of phenolic oxygen nih.gov |

| FT-IR | - | Appearance of new low-frequency bands | Formation of M-O and M-N bonds rasayanjournal.co.in |

| UV-Vis | Intense π→π* and n→π* bands | Shift in wavelength (bathochromic or hypsochromic) | Perturbation of ligand's electronic system |

| UV-Vis | - | New bands at longer wavelengths | Ligand-to-Metal Charge Transfer (LMCT) and d-d transitions nih.govresearchgate.net |

| ¹H NMR | Azomethine proton signal (-CH=N) | Shift in chemical shift (ppm) | Coordination of azomethine nitrogen researchgate.net |

Electron Paramagnetic Resonance (EPR) and Raman Spectroscopy: EPR spectroscopy is particularly useful for studying complexes with paramagnetic metal ions, such as Cu(II) or Mn(II), providing detailed information about the electronic environment of the unpaired electron(s). Raman spectroscopy, like FT-IR, probes molecular vibrations and can provide complementary information, especially for identifying M-N and M-O stretching modes. researchgate.netsemanticscholar.org

Computational Investigations of Metal Complex Formation

Computational chemistry offers powerful tools to complement experimental data, providing insights into the mechanisms, thermodynamics, and electronic structures of metal complexes at a molecular level. umn.edu

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. nih.gov For metal-salicylaldehyde azine complexes, DFT calculations can be employed to:

Optimize Geometries: Predict the most stable three-dimensional structure of the complex, including bond lengths and angles. These optimized structures can be compared with experimental data from X-ray crystallography where available. nih.gov

Calculate Binding Energies: Determine the thermodynamic stability of the complex by calculating the energy released upon the binding of the metal ion to the ligand. This helps in quantifying the strength of the metal-ligand interaction. nih.gov

Analyze Electronic Properties: Investigate the distribution of electrons within the complex through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the complex. researchgate.net

Simulate Spectroscopic Data: Predict vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), which aids in the assignment of experimental spectra. researchgate.netmdpi.com

Studies on related salicylaldehyde-based Schiff base complexes have successfully used DFT to establish the tridentate behavior of ligands, confirming coordination through the deprotonated hydroxyl oxygen and the azomethine nitrogen. researchgate.net Such calculations provide a theoretical foundation for the interpretation of experimental results. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For metal-ligand systems like this compound complexes, MD simulations can provide insights into their dynamic behavior in a condensed phase, such as in solution. arxiv.org

Key applications of MD simulations in this context include:

Stability Analysis: Assessing the stability of the metal-ligand coordination bonds over the simulation time. By monitoring the distance between the metal ion and the donor atoms of the ligand, one can confirm that the complex remains intact. researchgate.net

Conformational Sampling: Exploring the different conformations that the complex can adopt in solution. This is particularly important for flexible ligands.

Solvation Effects: Understanding how solvent molecules (e.g., water) interact with the complex and influence its structure and stability.

Binding Dynamics: Providing a dynamic picture of how the ligand wraps around the metal ion during the formation of the complex.

The stability of the simulated complex is often evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the atomic positions from the initial structure and the Root Mean Square Fluctuation (RMSF) of individual atoms. researchgate.netekb.eg A stable RMSD value over time suggests that the complex is not undergoing major structural changes and remains in a stable equilibrium state. researchgate.net

Photophysical and Optical Properties of Salicylaldehyde Azine

Fundamental Photophysical Processes

Salicylaldehyde (B1680747) azine and its derivatives are known for their intriguing photophysical properties, which are primarily dictated by two key processes: Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT). These mechanisms are responsible for the compound's characteristic fluorescence behavior, particularly its enhanced emission in the aggregated state.

Aggregation-Induced Emission (AIE) Mechanisms

Salicylaldehyde azine is a classic example of a molecule exhibiting Aggregation-Induced Emission (AIE), a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. nih.govresearchgate.net In good solvents, these compounds typically display very weak fluorescence. nih.govacs.org However, when aggregated in poor solvents or in the solid state, a strong fluorescence emission is observed. nih.govresearchgate.netresearchgate.net The emission color of these aggregates can be tuned from green to red by modifying the substituents on the azine structure. nih.govresearchgate.net

Table 1: Aggregation-Induced Emission Enhancement in this compound Derivatives

| Solvent System | Observation | Reference |

| Good Solvent (e.g., THF, DMSO) | Weak or no fluorescence | nih.govresearchgate.net |

| Poor Solvent/Aggregate State (e.g., THF/water mixtures) | Strong fluorescence emission | nih.govresearchgate.netresearchgate.net |

| Varying Substituents | Emission color tunable from green to orange/red | researchgate.netrsc.org |

The prevailing mechanism explaining the AIE phenomenon in this compound is the Restriction of Intramolecular Motions (RIM) theory. nih.govresearchgate.netresearchgate.net In dilute solutions, the molecule possesses multiple single bonds, such as the N-N and C-N bonds, which allow for free intramolecular rotation and vibration. acs.org These dynamic motions act as non-radiative decay pathways, effectively quenching fluorescence by dissipating the absorbed energy as heat. nih.govresearchgate.net

When the molecules aggregate, these intramolecular motions are physically constrained due to intermolecular interactions and spatial hindrance. researchgate.net This restriction blocks the non-radiative decay channels. nih.gov As a result, the excited-state energy is channeled into a radiative decay pathway, leading to a significant enhancement of fluorescence emission. researchgate.net Theoretical calculations have supported the idea that the fluorescence quenching in solution is related to the rotation around the N-N and C-C single bonds. acs.org

In the aggregated state, the specific arrangement of this compound molecules can influence their optical properties. J-aggregation, a specific type of molecular stacking, can lead to distinct spectroscopic signatures. While the provided search results focus more on the general AIE mechanism, the formation of ordered aggregates like J-aggregates can lead to sharp, red-shifted absorption and emission bands. The conjugation within the this compound molecule plays a crucial role in its electronic structure and, consequently, its emission properties. The extent of π-conjugation can be modified by substituents, which in turn affects the energy levels and the color of the emitted light. rsc.org

Excited State Intramolecular Proton Transfer (ESIPT) Pathways

This compound is a molecule that can undergo Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net This process involves the transfer of a proton between two atoms within the same molecule upon photoexcitation. researchgate.net In this compound, which has two intramolecular hydrogen bonding centers, ESIPT is an ultrafast process, occurring on the femtosecond timescale. nih.govresearchgate.net Theoretical and experimental studies have shown that despite the presence of two potential proton transfer sites, a single proton transfer is the more likely event rather than a double proton transfer. nih.govresearchgate.netnih.gov

Table 2: Key Features of ESIPT in this compound

| Feature | Description | Reference |

| Process | Ultrafast transfer of a single proton upon photoexcitation. | nih.govresearchgate.net |

| Timescale | Occurs within femtoseconds (<200 fs). | nih.gov |

| Mechanism | Involves the transformation from an enol form to a keto tautomer in the excited state. | rsc.orgresearchgate.net |

| Driving Force | Strengthening of the intramolecular hydrogen bond in the excited state. | nih.gov |

The ESIPT process in this compound is fundamentally linked to enol-keto tautomerism. nih.govlibretexts.org In the ground state, the molecule exists predominantly in the enol form, which contains a hydroxyl group (-OH). rsc.org Upon absorption of light, the molecule is promoted to an excited state. In this excited state, the proton from the hydroxyl group is rapidly transferred to the nitrogen atom of the imine group. researchgate.net This transfer results in the formation of a transient keto tautomer, which has a different electronic structure and is responsible for the observed fluorescence. rsc.orgresearchgate.net This keto form is characterized by a quinoidal structure. The emission from this excited keto tautomer is typically characterized by a large Stokes shift, meaning there is a significant difference in wavelength between the absorption and emission maxima.

The presence of a pre-existing intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen is a critical prerequisite for ESIPT to occur in this compound. nih.govguidechem.com This hydrogen bond acts as a "proton wire," guiding the proton transfer from the donor (oxygen) to the acceptor (nitrogen) atom. nih.gov Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the imine nitrogen increase, leading to a strengthening of the intramolecular hydrogen bond in the excited state. nih.govcivilica.com This enhanced hydrogen bond facilitates the barrierless and ultrafast proton transfer. researchgate.net The strength and geometry of this hydrogen bond can be influenced by substituents on the aromatic rings, which in turn can modulate the efficiency and dynamics of the ESIPT process. researchgate.net

Photochromic Behavior and Photoinduced Electron Transfer (PET) Mechanisms

The decay of the photochromic trans-keto tautomer back to the original enol form can occur through different pathways. researchgate.net The lifetime of this photochrome is significantly affected by solvent viscosity and polarity. rsc.orgnih.gov In highly viscous solvents, the lifetime of the trans-keto tautomer is prolonged; for instance, it can be extended to 500 μs in the polar solvent triacetine and 65 μs in non-polar squalane (B1681988). rsc.orgnih.gov This is attributed to the suppression of second-order quenching processes in a viscous environment. rsc.orgnih.gov Trapping the molecule in a non-polar polymer film further elongates the photochrome's lifetime by retarding the intramolecular back-isomerization. rsc.orgnih.gov

In addition to the primary photochromic species, another longer-living species has been identified as the syn-enol tautomer, which is formed through a competitive mechanism. rsc.orgnih.gov Unlike the photochrome, this tautomer has a much longer lifetime in non-polar solvents (hundreds of minutes) compared to polar ones (tens of minutes). rsc.orgnih.gov For the this compound anion, a transient species living on the nanosecond-to-microsecond timescale has been assigned to the triplet state, which is not observed for the neutral form at room temperature. rsc.orgnih.gov While complex derivatives can be designed to function as photoinduced electron transfer (PET) sensors, the fundamental photochromic mechanism in the parent this compound is dominated by the enol-keto tautomerization cycle. rsc.org

Structure-Property Relationships in Optical Performance

The optical and luminescent properties of this compound are highly tunable through chemical modification and control of the molecule's environment. The relationship between molecular structure and photophysical behavior is a key area of research for developing new functional materials.

The introduction of substituents onto the this compound scaffold has a profound impact on its luminescence. rsc.org The electronic nature of these groups can alter the energy levels of the molecule, leading to changes in emission color and quantum efficiency. For example, incorporating a strong electron-donating group like a diethylamino group can shift the emission to longer wavelengths. rsc.org By strategically placing different substituents, the emission color of this compound derivatives in the aggregated state can be tuned across the visible spectrum, from green to red. acs.orgnih.govfigshare.comresearchgate.net

Asymmetric substitution provides another powerful tool for modulating the photophysical properties. scut.edu.cnrsc.org In a study on Keto-Salicylaldehyde Azine (KSA) derivatives, introducing an electron-donating N,N-diethyl group on either the salicylaldehyde side or the diphenylketone side resulted in significantly different optical behaviors. scut.edu.cnrsc.org This asymmetric electronic perturbation was found to affect the intramolecular charge-transfer (CT) and ESIPT processes, which in turn influenced their AIE performance and responsiveness to metal ions. scut.edu.cnrsc.org Theoretical studies comparing diphenyl-substituted (DPAS) and fluorenyl-substituted (FAS) this compound derivatives revealed that the bulkier fluorenyl group leads to a lower fluorescence quantum yield in the solid state due to stronger π–π stacking interactions. acs.org These findings highlight that both the electronic and steric effects of substituents are crucial in dictating the luminescent output. scut.edu.cnacs.org

This compound and its derivatives typically exhibit weak to negligible fluorescence in good, dilute solutions. acs.orgnih.gov However, their emission properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Increasing solvent polarity can induce a large, red-shifted emission band in some derivatives, which is indicative of a photoinduced intramolecular charge transfer (ICT) process in the excited state. researchgate.net

A more dramatic effect is observed when the solvent quality is decreased. In poor solvents or in solvent mixtures with a high fraction of a non-solvent (e.g., water in an ethanol (B145695) solution), the molecules begin to aggregate. This aggregation process leads to a significant enhancement of fluorescence, a hallmark of the AIEE phenomenon. acs.orgnih.govfigshare.comresearchgate.net The weak fluorescence in solution is often attributed to the free rotation of the phenyl rings and the N-N single bond, which provides a non-radiative pathway for the excited state to decay. acs.org In the aggregated state, these intramolecular rotations are restricted, blocking the non-radiative channels and opening up the radiative pathway, resulting in strong light emission. acs.org

The AIE effect is a defining characteristic of salicylaldehyde azines. acs.orgnih.govfigshare.comresearchgate.net This property is directly linked to the restriction of intramolecular rotation (RIR) in the aggregated state. acs.org While weakly emissive as individual molecules in solution, their aggregation into nanoparticles or solid-state structures physically locks the molecular rotors, forcing the excited state to decay radiatively and produce strong fluorescence. acs.orgacs.org

The AIEE characteristics can be systematically modulated through chemical design. As discussed, the introduction of different substituents can alter the color of the AIE emission. acs.orgresearchgate.net For instance, a series of derivatives showed AIE colors ranging from green to red depending on the specific groups attached to the azine core. acs.org Asymmetric substitution has also been shown to directly impact AIE performance. scut.edu.cnrsc.org The interplay between ESIPT and AIE is also critical; luminescence in the aggregated state is often attributed to the keto form generated via the ESIPT process. acs.org The inherent AIE functionality of the this compound core makes it a valuable building block for creating novel fluorescent materials and sensors. acs.orgnih.govrsc.orgfao.org

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the complex photophysical processes of this compound. UV-Visible absorption and fluorescence spectroscopy provide fundamental insights into its electronic structure and excited-state behavior.

The UV-Visible absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region. The parent compound typically shows a main absorption band centered around 360 nm. researchgate.net The exact position and shape of the absorption bands can be influenced by the solvent. rsc.org

Fluorescence spectroscopy reveals the emission properties, which are highly dependent on the molecular environment. In good solvents like ethanol, this compound is very weakly fluorescent. acs.orgrsc.org However, in the solid state or in aggregated form, it exhibits strong fluorescence. The emission wavelength is also sensitive to the environment and molecular structure. For example, in an aggregated state in an ethanol/water mixture, the parent compound emits strongly in the green region of the spectrum. acs.org The emission color can be red-shifted by the introduction of electron-donating substituents. rsc.org The large separation between the absorption and emission maxima (Stokes shift) observed in many this compound derivatives is often a consequence of the significant structural rearrangement that occurs in the excited state, typically due to the ESIPT process. acs.org

Table 1: Spectroscopic Data for this compound and a Derivative in Different Environments This is an interactive table. Click on the headers to sort the data.

| Compound | Environment | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Notes | Reference |

|---|---|---|---|---|---|

| This compound | Solution (Ethanol) | ~360 | Weak/Negligible | Non-emissive in dilute solution. | acs.org, researchgate.net |

| This compound | Aggregated State (Ethanol/Water) | - | 513 | Strong green AIE emission. | acs.org |

| 5-Chlorothis compound | Aggregated State (Ethanol/Water) | - | 570 | Red-shifted AIE due to -Cl substituent. | rsc.org |

| This compound Derivative (PDEAB) | Protic Solvents | ~390 | ~470 | Broad emission band. | researchgate.net |

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a crucial technique for elucidating the intricate excited-state dynamics of this compound and its derivatives. The central mechanism governing these dynamics is Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the imine nitrogen atom, leading to the formation of a transient keto-tautomer. This process is exceedingly fast, often occurring on a timescale faster than the instrument response time of many conventional spectrometers.

The dynamics of the resulting photochromic trans-keto tautomer have been investigated using time-resolved UV-vis spectroscopy. Studies have revealed that the lifetime of this species is highly sensitive to the surrounding environment, including solvent polarity and viscosity. For instance, in solution, the lifetime of the photochrome is significantly affected by the solvent. In highly viscous solvents, the lifetime can be substantially elongated. For example, photochrome lifetimes of up to 500 µs in polar triacetine and 65 µs in non-polar squalane have been reported. rsc.org This viscosity effect is attributed to the suppression of second-order quenching processes. rsc.org

Furthermore, when this compound is embedded in a polymer matrix, such as a non-polar polyethylene (B3416737) film, the photochromic lifetime can be extended even further, reaching up to 700 µs. rsc.org This significant increase is due to the retardation of the intramolecular back-isomerization process in the rigid polymer environment. rsc.org The relaxation of the photochrome has been observed to follow a bi-exponential decay kinetic in certain solvents, indicating the presence of different conformers of the cis-keto tautomer.

Theoretical studies employing density functional theory (DFT) and time-dependent density functional theory (TDDFT) have provided further insights into the proton transfer mechanism. These calculations indicate that the hydrogen bond is strengthened in the first excited state (S1), which facilitates the proton transfer process. The potential energy surfaces constructed from these calculations show small energy barriers for both single and double proton transfer in the excited state, further supporting the efficiency of the ESIPT mechanism in this compound and its derivatives.

In some derivatives, a longer-living species has been identified as the syn-enol tautomer, which is formed in a competitive mechanism to the photochrome creation. The lifetime of this tautomer exhibits an opposite trend to that of the photochrome, being much longer in non-polar solvents (hundreds of minutes) compared to polar ones (tens of minutes). rsc.org For the anionic form of this compound, transient species living on the nanosecond to microsecond timescale have been attributed to the triplet state, which is not typically observed for the neutral form at room temperature. rsc.org

Solid-State Fluorescence and Diffuse Reflectance Spectroscopy

This compound and its derivatives are particularly noted for their significant fluorescence in the solid state, a phenomenon often linked to Aggregation-Induced Emission (AIE). rsc.org In dilute solutions, these compounds typically exhibit very weak fluorescence. nih.govacs.org However, in the aggregated or solid state, they display strong light-emitting behavior. rsc.orgnih.gov This AIE characteristic is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways and enhances radiative emission.

The solid-state fluorescence color of this compound derivatives can be tuned by modifying the substituents on the aromatic rings. nih.gov This allows for the development of materials with emissions ranging from green to red. For example, alkoxy-substituted salicylaldehyde azines have been shown to exhibit deep yellow photoluminescence in thin film states. The nature of the substituent also influences the self-organization of the molecules in the solid state, which in turn affects their photophysical properties.

Diffuse reflectance spectroscopy is a valuable tool for investigating the optical properties of powdered solid samples of this compound derivatives. This technique measures the light that is scattered from the surface of the powder, providing information about the absorption and scattering characteristics of the material. Variable temperature diffuse reflectance and fluorescence spectroscopy have been employed to study the photo- and thermoresponsive behavior of these compounds in the solid state. These studies have revealed that external stimuli, such as temperature and mechanical grinding, can induce changes in the crystalline lattice and π–π interactions between molecules, leading to switchable solid-state fluorescence.

For instance, a donor-acceptor substituted this compound derivative was reported to exhibit multistimuli-responsive fluorescence, with changes in the emission color being correlated with alterations in the molecular packing modes as investigated by diffuse reflectance solid-state spectroscopy, among other techniques. The local dipole coupling between molecules was identified as a key factor in the effective switching of the solid-state luminescence.

Quantum Yield Determination of Luminescent Derivatives

The fluorescence quantum yield (ΦF) is a critical parameter for characterizing the efficiency of the emission process of luminescent compounds. For this compound derivatives, the quantum yield is highly dependent on the molecular structure, the nature of substituents, and the physical state (solution, aggregate, or solid).

In general, salicylaldehyde azines are weakly fluorescent in good solvents. nih.govacs.org However, due to their aggregation-induced emission (AIE) properties, their fluorescence quantum yields increase significantly in the aggregated state or in the solid form. A series of Schiff base derivatives incorporating salicylaldehyde moieties have been reported to exhibit high fluorescence quantum yields in their aggregated state.

For certain substituted salicylaldehyde hydrazones, which are precursors to the azines, intense tautomer emission with quantum yields ranging from 0.1 to 0.9 has been observed in the solid state. acs.org The electronic nature of the substituents plays a crucial role in determining the quantum yield. Electron-donating or electron-accepting groups can modulate the HOMO and LUMO energy levels, leading to a broad tuning range of the emission wavelength and influencing the emission efficiency. acs.org For example, alkoxy-substituted salicylaldehyde azines have been noted for their high fluorescence quantum yields in the solid state.

The determination of absolute luminescence quantum yields can be performed using an integrating sphere method, which accurately measures the total emitted photons relative to the total absorbed photons. This technique is particularly useful for solid samples and thin films, where scattering effects can be significant.

Below is a table summarizing the photophysical data for some representative this compound derivatives, including their emission wavelengths and, where available, their fluorescence quantum yields.

| Derivative | State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦF) |

| N-DPAS | THF/water (fw = 80%) | 365 | 465 (E-emission), 521 (K-emission) | Weak AIE activity |

| 2N-DPAS | THF/water (fw = 80%) | 365 | - | Significant AIE performance |

| 3N-DPAS | THF/water (fw = 80%) | 365 | 465 (E-emission), 521 (K-emission) | Weak AIE activity |

| Alkoxy-substituted salicylaldehyde azines | Thin Film | - | ~570 | High |

| Substituted salicylaldehyde hydrazones | Solid | - | 560-670 | 0.1 - 0.9 |

Data for N-DPAS, 2N-DPAS, and 3N-DPAS are from studies on Keto-Salicylaldehyde Azine derivatives. scut.edu.cn E-emission refers to the enol emission and K-emission refers to the keto emission.

Theoretical and Computational Chemistry Studies of Salicylaldehyde Azine

Theoretical and computational chemistry studies have become indispensable tools for understanding the intricate molecular properties and behaviors of Salicylaldehyde (B1680747) azine. These methods provide insights into electronic structures, reaction mechanisms, and the relationship between molecular conformation and function, complementing experimental findings.

Advanced Applications in Materials Science

Organic Optoelectronics and Advanced Electro-Optical Devices

The unique photochromic and electronic properties of salicylaldehyde (B1680747) azine derivatives make them promising candidates for use in organic electronics. researchgate.net Their utility in this field has been demonstrated through the development and characterization of specific ester derivatives for electro-optical device applications.

A detailed study of two synthesized salicylaldehyde azine esters, SAE-F and SAE-NF, highlighted their potential. The thermal stability of SAE-F was confirmed to withstand temperatures up to 225 °C. Electrochemical characterization using cyclic voltammetry is crucial for determining the suitability of materials for electronic devices. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for SAE-F were determined, along with its energy band gap. The material was also identified as a p-type semiconductor. The successful fabrication of a diode using this material, combined with its current-voltage characteristics, strongly indicates that this compound derivatives like SAE-F are excellent candidates for electro-optical devices.

| Property | Value for SAE-F | Significance |

|---|---|---|

| HOMO Energy Level | -5.46 eV | Determines electron-donating ability |

| LUMO Energy Level | -3.05 eV | Determines electron-accepting ability |

| Energy Band Gap | 2.41 eV | Indicates semiconductor properties |

| Semiconductivity | p-type | Defines the nature of charge carriers (holes) |

| Thermal Stability | Up to 225 °C | Ensures device stability during operation |

Fluorescent Probes and Dyes

Salicylaldehyde hydrazones serve as ideal precursors for synthesizing nonsymmetrical salicylaldehyde azines, which are noted for their stability and intense fluorescence in the solid state, often exhibiting aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) phenomena. researchgate.net

The effectiveness of fluorescent probes based on this compound hinges on rational design principles that enhance their ability to selectively and sensitively detect target analytes. A primary strategy involves grafting a selective receptor unit onto the fluorophore. rsc.orgrsc.org For instance, salicylidene acylhydrazone Schiff bases are recognized as effective π-conjugated ligands for the selective coordination of Cu²⁺ ions. rsc.org

The photophysical properties of these probes can be finely tuned by altering the substituents on the aromatic scaffold. researchgate.net The incorporation of salicylaldehyde units can induce ESIPT behavior, while the imine nitrogen of the azine linkage acts as an electron acceptor. researchgate.net Introducing electron-donating groups can lead to pH-dependent emission properties. researchgate.net

A more intricate design principle involves exploiting the asymmetric nature of the azine molecule. nih.gov Studies on Keto-Salicylaldehyde Azine (KSA) derivatives, where an electron-donating N,N-diethyl group was placed on different sides of the molecule, revealed significant effects on their optical properties. nih.gov Substitution on the salicylaldehyde side (S-terminal) enhanced selectivity towards Hg²⁺ and Fe³⁺, whereas substitution on the diphenylketone side (K-terminal) resulted in good AIE performance and higher selectivity for Cu²⁺. nih.gov This demonstrates that purposeful regulation of the chemical structure through asymmetric substitution is a powerful tool for creating probes with specific functions. nih.gov

A key characteristic of many this compound derivatives is Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from concentration-quenching, AIE-active molecules (AIEgens) are weakly fluorescent in dilute solutions but become highly emissive upon aggregation or in the solid state. acs.org This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways.

The initial discovery that a series of this compound derivatives displayed AIE characteristics showed that their emission color could be tuned from green to red by simply varying the substituents on the azine structure. These AIE-active azines have since been developed for various applications, including chemosensing. acs.org For example, a novel AIE fluorescent probe synthesized from salicylaldehyde and hydrazine (B178648) hydrate (B1144303) was developed for the specific recognition of copper ions.

The AIE property is often coupled with other photophysical processes, such as ESIPT. The hydroxyl groups on this compound-based fluorophores are crucial for their AIE and ESIPT characteristics. This dual functionality has been harnessed to create probes for various analytes, demonstrating the versatility of the this compound scaffold in designing advanced fluorescent materials.

Chemosensing and Biosensing Technologies

The inherent properties of this compound derivatives, including their ability to coordinate with analytes and their responsive fluorescence, make them highly suitable for chemosensing and biosensing applications. acs.org

This compound-based chemosensors have been extensively developed for the selective and sensitive detection of a variety of metal ions. The sensing mechanism typically involves the coordination of the metal ion with nitrogen and oxygen atoms in the azine structure, leading to a measurable change in the fluorescence signal (either "turn-on" or "turn-off").

Aluminum (Al³⁺): Several fluorescent probes for Al³⁺ have been designed. An early example was an azine-derived flavone-based ratiometric probe. researchgate.net More recently, a Schiff base chemosensor (SNN) demonstrated dual sensing of Al³⁺ and Zn²⁺, with a detection limit of 3.99 nM for Al³⁺. The sensing mechanism involves the inhibition of photoinduced electron transfer (PET) and ESIPT upon 1:1 complexation with the metal ion. Another set of probes derived from 5-methyl salicylaldehyde also showed high selectivity for Al³⁺ through a chelation-enhanced fluorescence (CHEF) mechanism.

Copper (Cu²⁺): Probes for Cu²⁺ have been developed using both electrochemical and fluorescent methods. An electrochemical sensor based on this compound achieved a very low detection limit of approximately 1 nM. Fluorescent "turn-off" probes are also common for Cu²⁺. A near-infrared (NIR) probe (CySBH) containing a salicylaldehyde benzoyl hydrazone group can detect Cu²⁺ with a limit of 28.4 nM by quenching its fluorescence upon coordination. rsc.orgrsc.org AIE-active azines have also been tailored for copper sensing. researchgate.net

Iron (Fe³⁺): A salicylaldehyde-based double azine probe has been reported as a highly reliable sensor for Fe³⁺. researchgate.net Furthermore, the rational design of asymmetrically substituted Keto-Salicylaldehyde Azine derivatives has been shown to increase selectivity towards Fe³⁺. nih.gov

Mercury (Hg²⁺): Azine-based receptors have been utilized for the recognition of Hg²⁺. Strategic placement of electron-donating groups on an asymmetric Keto-Salicylaldehyde Azine core can enhance the probe's selectivity for mercury ions. nih.gov

Zinc (Zn²⁺): Salicylaldehyde itself shows a high selectivity for Zn²⁺, forming a 1:1 complex with enhanced fluorescence. Building on this, a simple salicylaldehyde-based "turn-on" probe was developed for detecting Zn²⁺ in aqueous solutions with a detection limit of 5.9 x 10⁻⁹ M. Additionally, a dual-sensing probe (SNN) can detect Zn²⁺ with a limit of 1.33 nM, causing a significant blue shift in its emission spectrum.

| Probe/Sensor Type | Target Ion | Detection Limit (LOD) | Key Feature / Mechanism | Reference |

|---|---|---|---|---|

| Schiff base chemosensor (SNN) | Al³⁺ | 3.99 nM | Turn-on fluorescence; Inhibition of PET/ESIPT | |

| This compound/MWCNTs electrode | Cu²⁺ | ~1.0 nM | Electrochemical detection | |

| NIR probe (CySBH) | Cu²⁺ | 28.4 nM | Turn-off near-infrared fluorescence | rsc.orgrsc.org |

| Double azine probe | Fe³⁺ | Not specified | High reliability | researchgate.net |

| Asymmetric KSA derivative (N-DPAS) | Hg²⁺/Fe³⁺ | Not specified | Enhanced selectivity | nih.gov |

| Schiff base chemosensor (SNN) | Zn²⁺ | 1.33 nM | Turn-on fluorescence with blue shift | |

| Salicylaldehyde-based probe | Zn²⁺ | 5.9 nM | Turn-on fluorescence in water |

The application of this compound derivatives extends to the detection of anions. A novel unsymmetrical azine derivative, salicylaldehyde hydrazine-3,5-dibromosalicylaldehyde, was synthesized and tested as a chemosensor for cyanide (CN⁻). This probe functions as a dual-channel sensor, exhibiting both colorimetric and fluorescent responses specifically for cyanide anions in a DMSO solvent. The limit of detection (LOD) for the colorimetric measurement of cyanide was 9.68×10⁻⁴ M, while the fluorescent method yielded an LOD of 15.90×10⁻⁴ M.

pH-Responsive Sensor Systems

This compound and its derivatives, particularly salicylaldehyde hydrazones, have been investigated for their potential in developing pH-responsive sensor systems. The mechanism of pH sensing often relies on the modulation of an internal charge transfer (ICT) process, which is triggered by the protonation or deprotonation of the molecule. This change in protonation state can lead to observable changes in optical properties, such as color and fluorescence.

For instance, certain salicylaldehyde hydrazones exhibit reversible color changes in response to pH shifts. researchgate.net This phenomenon is attributed to the extensive charge delocalization in the hydrazono-form of the molecule, which leads to a quinoid-type interaction. researchgate.net The UV-Vis absorption spectra of these compounds can show a dramatic color change, for example from yellow to blue, as a function of pH. researchgate.net However, it is noteworthy that not all this compound compounds display significant pH sensitivity. In one study, a specific this compound compound exhibited no obvious changes in its fluorescence intensity when dissolved in various pH buffer solutions, indicating that the molecular design is critical for achieving pH responsiveness. rsc.org

The operational pH range is a crucial parameter for any pH sensor. Research on related salicylaldehyde-based probes has demonstrated functionality across a wide pH range, from 4 to 10, making them suitable for various applications, including those in physiological and environmental contexts. researchgate.net

Table 1: Characteristics of Salicylaldehyde-based pH Sensors

| Compound Type | Sensing Mechanism | Observable Change | Key Features |

|---|---|---|---|

| Salicylaldehyde Hydrazones | Protonation/deprotonation modulating Internal Charge Transfer (ICT) | Colorimetric (e.g., Yellow to Blue) | Reversible color change, extensive charge delocalization |

Applications in Environmental Monitoring